molecular formula C18H19FN2O2 B15207937 5-(Aminomethyl)-3-(4-(2-(3-fluorophenyl)ethyl)phenyl)-2-oxazolidinone CAS No. 84459-89-2

5-(Aminomethyl)-3-(4-(2-(3-fluorophenyl)ethyl)phenyl)-2-oxazolidinone

Cat. No.: B15207937
CAS No.: 84459-89-2
M. Wt: 314.4 g/mol
InChI Key: KVZHNOGFUCSHMN-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-(4-(3-fluorophenethyl)phenyl)oxazolidin-2-one is a synthetic organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, featuring an oxazolidinone ring with aminomethyl and fluorophenethyl substituents, suggests potential biological activity and utility in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-(4-(3-fluorophenethyl)phenyl)oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Aminomethyl Group: This step may involve the reaction of the oxazolidinone intermediate with formaldehyde and a primary amine.

    Attachment of the Fluorophenethyl Group: This can be accomplished through a nucleophilic substitution reaction, where the oxazolidinone intermediate reacts with a fluorophenethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions could target the oxazolidinone ring or the fluorophenethyl group, potentially yielding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the oxazolidinone nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitriles, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible development as an antibacterial or antiviral agent.

    Industry: Utilization in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-(4-(3-fluorophenethyl)phenyl)oxazolidin-2-one would depend on its specific biological target. Generally, oxazolidinones are known to inhibit protein synthesis by binding to the bacterial ribosome. The aminomethyl and fluorophenethyl groups may enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone with antibacterial activity.

    Tedizolid: A more potent derivative of linezolid.

    Cycloserine: An antibiotic with a similar oxazolidinone structure.

Uniqueness

5-(Aminomethyl)-3-(4-(3-fluorophenethyl)phenyl)oxazolidin-2-one is unique due to the presence of both aminomethyl and fluorophenethyl groups, which may confer distinct biological properties and enhance its potential as a therapeutic agent.

Properties

CAS No.

84459-89-2

Molecular Formula

C18H19FN2O2

Molecular Weight

314.4 g/mol

IUPAC Name

5-(aminomethyl)-3-[4-[2-(3-fluorophenyl)ethyl]phenyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C18H19FN2O2/c19-15-3-1-2-14(10-15)5-4-13-6-8-16(9-7-13)21-12-17(11-20)23-18(21)22/h1-3,6-10,17H,4-5,11-12,20H2

InChI Key

KVZHNOGFUCSHMN-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)CCC3=CC(=CC=C3)F)CN

Origin of Product

United States

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